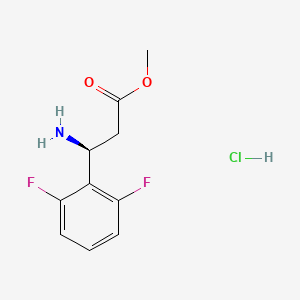
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12F2NO2·HCl It is a derivative of phenylalanine, where the phenyl group is substituted with two fluorine atoms at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,6-difluorobenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a base to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino ester.
Hydrochloride Formation: Finally, the amino ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of N-alkylated derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
- Methyl (S)-2-amino-3-(2,6-difluorophenyl)propanoate
- Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications where solubility and stability are critical factors.
特性
分子式 |
C10H12ClF2NO2 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m0./s1 |
InChIキー |
YJQYODATYXLFET-QRPNPIFTSA-N |
異性体SMILES |
COC(=O)C[C@@H](C1=C(C=CC=C1F)F)N.Cl |
正規SMILES |
COC(=O)CC(C1=C(C=CC=C1F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



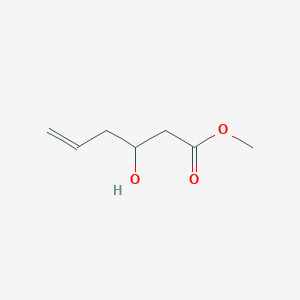
![2,2',7,7'-Tetra(pyridin-4-yl)-9,9'-spirobi[fluorene]](/img/structure/B13659997.png)
![2-Methylbenzo[d]thiazole-4-carboxamide](/img/structure/B13659998.png)
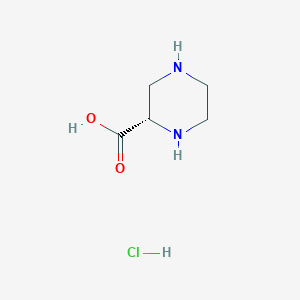
![8-Bromo-5-methylene-1,3,4,5-tetrahydrobenzo[C]oxepine](/img/structure/B13660001.png)
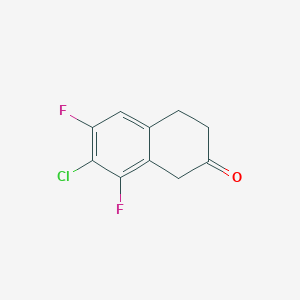


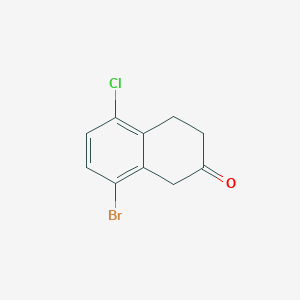
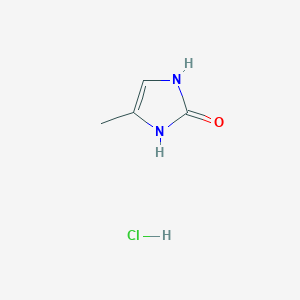
![Ethyl 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660038.png)
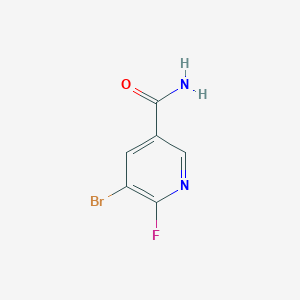
![2,7-Dichloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660042.png)
